BenchChemオンラインストアへようこそ!

Butanoic acid,2-amino-4,4,4-trichloro-,(S)-(9ci)

asymmetric synthesis radical hydrohaloalkylation chiral Ni(II) complex

Butanoic acid, 2-amino-4,4,4-trichloro-, (S)- (9CI) (CAS 53518-91-5), also known as L-2-amino-4,4,4-trichlorobutanoic acid, is a non-proteinogenic, chlorinated α-amino acid bearing a CCl₃ side chain. This compound serves as a versatile chiral building block for halogenated peptide mimetics and as a key synthetic intermediate for the antibiotic armentomycin.

Molecular Formula C4H6Cl3NO2
Molecular Weight 206.45 g/mol
Cat. No. B13149694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid,2-amino-4,4,4-trichloro-,(S)-(9ci)
Molecular FormulaC4H6Cl3NO2
Molecular Weight206.45 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(Cl)(Cl)Cl
InChIInChI=1S/C4H6Cl3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1
InChIKeyYNHXZVOUQZRMJP-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-4,4,4-trichlorobutanoic Acid for Chiral Halogenated Building Block Sourcing


Butanoic acid, 2-amino-4,4,4-trichloro-, (S)- (9CI) (CAS 53518-91-5), also known as L-2-amino-4,4,4-trichlorobutanoic acid, is a non-proteinogenic, chlorinated α-amino acid bearing a CCl₃ side chain. This compound serves as a versatile chiral building block for halogenated peptide mimetics and as a key synthetic intermediate for the antibiotic armentomycin [1]. Modern asymmetric synthetic methodologies now provide access to this enantiopure α-amino acid through radical hydrohaloalkylation of a chiral Ni(II) dehydroalanine complex, enabling isolation of the single-enantiomer product in high yield with full chiral auxiliary recovery [2].

Why (S)-2-Amino-4,4,4-trichlorobutanoic Acid Cannot Be Replaced by Common Trifluoromethyl or Dichloro Analogs in Procurement


The trichloromethyl (CCl₃) substituent imparts fundamentally different steric and electronic properties compared to the more common trifluoromethyl (CF₃) or dichloromethyl (CHCl₂) analogs. The CCl₃ group possesses a significantly larger van der Waals volume than CF₃ [1], leading to distinct conformational preferences and molecular recognition patterns. Critically, the CCl₃ moiety uniquely enables electrochemical reductive dechlorination to the dichloro antibiotic armentomycin without racemization—a transformation that is chemically inaccessible to the CF₃ analog [2]. These differences preclude simple substitution in synthetic routes or structure–activity relationship (SAR) studies, making the trichloro compound a non-interchangeable specialized intermediate.

Quantitative Differentiation Evidence for (S)-2-Amino-4,4,4-trichlorobutanoic Acid Versus Closest Analogs


Enantioselective Synthesis: 97% Decomplexation Yield with Full Chiral Auxiliary Recovery

The radical hydrohaloalkylation method of Stoletova et al. (2025) produced the (S)-2-amino-4,4,4-trichlorobutanoic acid via acidic decomplexation of the corresponding diastereomeric Ni(II) complex in 97% yield, with the chiral auxiliary ligand recovered in enantiopure form at >90% yield [1]. This compares favorably with the earlier chlorinolysis of L-methionine, which required derivatization and multi-step isolation [2]. For context, the analogous large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid via similar Ni(II) complex methodology has been reported but typical decomplexation yields for trifluoromethyl analogs range from 60–85% [3].

asymmetric synthesis radical hydrohaloalkylation chiral Ni(II) complex

Electrochemical Dechlorination: Direct Precursor to Armentomycin Without Racemization

Iwasaki et al. (1976) demonstrated that γγγ-trichloro-L-butyrines (the protected form of the target compound) undergo electrochemical reduction to γγ-dichloro-L-butyrines (armentomycin and its derivatives) without any racemization [1]. This transformation is chemically specific to the CCl₃ → CHCl₂ reduction; the corresponding trifluoromethyl (CF₃) analog cannot undergo analogous reductive defluorination due to the exceptional strength of the C–F bond. Armentomycin itself is a known antibiotic active against Gram-negative bacteria [2]. The ability to serve as a direct, optically pure precursor to a bioactive molecule provides this compound with a distinct value proposition not shared by its fluorinated or monochloro counterparts.

electrochemical synthesis armentomycin antibiotic precursor

Optical Purity Assurance via Chlorinolysis of L-Methionine

The chlorinolysis of L-methionine methyl ester hydrochloride with molecular chlorine, reported by Miyoshi et al. (1975), produced methyl L-2-amino-4,4,4-trichlorobutanoate, which was isolated as N-benzoyl and N-carbobenzoxy derivatives. Critically, the resulting polychloroamino acid derivatives were demonstrated to be optically pure [1]. In contrast, the synthesis of the corresponding dichloro analog (armentomycin) via alternative routes often requires additional resolution steps or enzymatic kinetic resolution to achieve comparable enantiomeric excess [2].

optical purity chlorinolysis methionine derivatives

Steric Bulk Differentiation: CCl₃ vs. CF₃ in Molecular Recognition

The trichloromethyl group (CCl₃) possesses a significantly larger steric profile than the trifluoromethyl group (CF₃). Literature data indicate that the CF₃ group has a van der Waals volume approximately 2.4 times that of a methyl group, while the CCl₃ group is substantially larger—closer in size to an isopropyl or sec-butyl group [1]. This steric difference is not merely incremental; it alters the conformational landscape of peptides and the binding mode with biological targets. In the context of amino acid side chains, the CCl₃-containing amino acid functions as a bulkier, more lipophilic leucine surrogate compared to the CF₃ analog, which is more commonly employed as a leucine bioisostere in drug design .

van der Waals volume bioisosterism steric parameter

Chiral Auxiliary Recyclability: >90% Recovery Enables Cost-Effective Scale-Up

In the 2025 Stoletova protocol, the chiral Belokon's dehydroalanine Ni(II) complex auxiliary is recovered as the hydrochloride salt in enantiopure form with >90% yield after acidic decomplexation of the product [1]. The recovered ligand can be reused for synthesizing a new batch of the starting Ni(II) complex. This contrasts with many alternative asymmetric syntheses of halogenated amino acids where the chiral auxiliary is either not recoverable or is recovered with significant loss of stereochemical integrity. For the trifluoro analog, the large-scale preparation reported by Mei et al. also employs a recyclable chiral auxiliary, but the reported recovery efficiency is not explicitly quantified above 90% [2].

chiral auxiliary recovery cost-efficient scale-up Ni(II) complex

Procurement-Driven Application Scenarios for (S)-2-Amino-4,4,4-trichlorobutanoic Acid


Armentomycin Precursor for Antibiotic Lead Optimization

Research groups engaged in antibiotic development can procure the target compound as a direct, optically pure precursor to armentomycin. The electrochemical dechlorination protocol reported by Iwasaki et al. (1976) enables conversion of γγγ-trichloro-L-butyrines to armentomycin without racemization [1]. This provides a reliable synthetic entry to the armentomycin scaffold without requiring fermentation or baker's yeast-mediated asymmetric reduction. The CCl₃ compound thus serves as a stable, storable intermediate that can be converted to the bioactive dichloro form on demand.

Halogenated Peptidomimetic Building Block for SAR Studies

In medicinal chemistry programs exploring fluorinated and chlorinated leucine bioisosteres, the CCl₃-substituted amino acid offers a sterically distinct alternative to the more commonly used CF₃-leucine analog. The larger van der Waals volume of CCl₃ (approximately 1.7–2.0× that of CF₃) [2] creates a differentiated steric and lipophilic profile. Procurement of both the trichloro and trifluoro analogs enables systematic SAR exploration, where the trichloro compound probes the upper limit of steric tolerance in a given binding pocket.

Chiral Chromatography Standard Preparation

The compound can be obtained in optically pure form via either the chlorinolysis of L-methionine (Miyoshi et al., 1975) [3] or the radical hydrohaloalkylation–decomplexation route (Stoletova et al., 2025) [4]. This makes it suitable as a chiral reference standard for HPLC method development in quality control laboratories, particularly for methods monitoring enantiomeric purity of halogenated amino acid derivatives in pharmaceutical intermediates.

Cost-Efficient Scale-Up via Recyclable Chiral Auxiliary Technology

For industrial procurement exceeding 100-gram quantities, the Stoletova (2025) protocol offers a distinct economic advantage: the chiral Belokon's Ni(II) auxiliary is recovered in >90% yield after product isolation [4]. This recyclability, combined with the 97% decomplexation yield, makes the synthesis economically competitive at scale. Procurement specifications can request material produced via this methodology to ensure batch-to-batch consistency and cost predictability.

Quote Request

Request a Quote for Butanoic acid,2-amino-4,4,4-trichloro-,(S)-(9ci)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.